Product packaging for Ethyl 2-(4-Thiazolyl)acetate(Cat. No.:CAS No. 120155-43-3)

Ethyl 2-(4-Thiazolyl)acetate

Cat. No.: B177331
CAS No.: 120155-43-3
M. Wt: 171.22 g/mol
InChI Key: UMCBKPOYFXBWBZ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocyclic Scaffold in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.govtandfonline.com Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, making it a frequent component in the design of novel therapeutic agents. The thiazole nucleus is present in numerous clinically approved drugs, demonstrating a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiparasitic effects. nih.govencyclopedia.pub

In organic synthesis, thiazole derivatives serve as crucial intermediates and building blocks. jetir.org Their facile synthesis and the ability to introduce various substituents onto the thiazole core allow for the creation of diverse chemical libraries for drug discovery and material science applications. researchgate.net The stability of the thiazole ring and its capacity to act as a bioisostere for other aromatic systems further enhance its value in the development of new chemical entities.

Historical Context of Thiazole-Containing Compounds in Drug Discovery

The journey of thiazole in drug discovery began with the pioneering work of Hantzsch and Weber in 1887. sciencescholar.us A significant early milestone was the discovery of the thiazole ring within the structure of thiamine (B1217682) (Vitamin B1), a vital coenzyme in numerous cellular processes. acs.org This discovery highlighted the natural importance of the thiazole scaffold.

The subsequent development of sulfonamide drugs, such as sulfathiazole, marked a turning point, establishing thiazole derivatives as potent antimicrobial agents. sciencescholar.us Over the decades, the therapeutic applications of thiazoles have expanded dramatically. The thiazole ring is a key component of blockbuster drugs like the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib. nih.govsciencescholar.us Furthermore, second-generation cephalosporin (B10832234) antibiotics and various other synthetic drugs incorporate this versatile heterocycle, underscoring its enduring legacy in the pharmaceutical industry. encyclopedia.pub The timeline below showcases some of the key milestones in the history of thiazole-containing compounds.

YearMilestoneSignificance
1887 First reported synthesis of a thiazole derivative by Hantzsch and Weber. sciencescholar.usLaid the foundation for thiazole chemistry.
1936 Identification of the thiazole nucleus in Thiamine (Vitamin B1). acs.orgRevealed the natural biological importance of the thiazole scaffold.
Late 1930s Development of Sulfathiazole. sciencescholar.usEstablished thiazoles as a critical class of antimicrobial agents.
1996 FDA approval of Ritonavir. nih.govresearchgate.netDemonstrated the utility of thiazoles in antiviral therapy, particularly for HIV.
2006 FDA approval of Dasatinib. sciencescholar.usHighlighted the potential of thiazole derivatives in targeted cancer therapy.

Overview of Research Trajectories for Ethyl 2-(4-Thiazolyl)acetate and Its Cognate Structures

This compound, a specific thiazole derivative, has garnered considerable attention as a versatile building block in synthetic and medicinal chemistry. Research has primarily focused on its utility as a precursor for more complex molecules with diverse biological activities.

One major research trajectory involves the synthesis of novel compounds with potential therapeutic applications. For instance, this compound and its analogs, such as Ethyl 2-amino-4-thiazoleacetate, are key intermediates in the synthesis of various bioactive molecules, including antimicrobial and anti-inflammatory agents. chemimpex.com The amino-substituted version, in particular, is a crucial component in the side chains of many cephalosporin antibiotics. chemimpex.com

Another significant area of research is the development of efficient synthetic methodologies for this compound and its derivatives. researchgate.nettandfonline.com Researchers have explored various one-pot synthesis procedures to improve yields and simplify reaction conditions, making these valuable intermediates more accessible. researchgate.net

Furthermore, studies have investigated the chemical reactivity and potential applications of these compounds beyond pharmaceuticals. For example, research has explored their use in the development of agrochemicals, such as fungicides and herbicides, and in material science for creating novel polymers and coatings. chemimpex.com The cognate structure, Ethyl 2-(2-acetamidothiazol-4-yl)acetate, has been synthesized and studied for its DNA binding interactions, suggesting its potential as a lead structure for developing new antitumor agents. researchgate.net

Interactive Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC7H9NO2S171.22Not widely reported
Ethyl 2-amino-4-thiazoleacetateC7H10N2O2S186.2392-94 sigmaaldrich.com
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetateC13H12ClNO2S281.76Not specified
2-(4-Methyl-5-thiazolyl)ethyl acetate (B1210297)C8H11NO2S185.24Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B177331 Ethyl 2-(4-Thiazolyl)acetate CAS No. 120155-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCBKPOYFXBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120155-43-3
Record name ethyl 2-(1,3-thiazol-4-yl)acetate
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Synthetic Methodologies for Ethyl 2 4 Thiazolyl Acetate and Its Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing Ethyl 2-(4-thiazolyl)acetate and its analogs typically involve multi-step reaction sequences. These protocols often rely on the widely recognized Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. researchgate.nettandfonline.com

Utilization of Key Precursors

The selection of appropriate precursors is fundamental to the success of these synthetic routes. Key starting materials frequently employed include:

Ethyl Acetoacetate (B1235776): This β-keto ester is a versatile precursor. tandfonline.com Its reaction with a halogenating agent like N-bromosuccinimide (NBS) can generate an α-halo-β-keto ester intermediate. tandfonline.comresearchgate.net

Thiourea (B124793): Thiourea and its N-substituted derivatives are crucial for forming the thiazole ring by providing the necessary sulfur and nitrogen atoms. tandfonline.comresearchgate.net The reaction of thiourea with an α-halocarbonyl compound is a cornerstone of the Hantzsch thiazole synthesis. researchgate.nettandfonline.com

The condensation of brominated ethyl acetoacetate with thiourea can lead to the formation of both 2-amino-5-ethoxycarbonyl-4-methylthiazole and ethyl α-(2-amino-4-thiazolyl)acetate, demonstrating that bromination can occur on both sides of the carbonyl group. researchgate.net

Halogenation and Cyclization Reactions

Halogenation of the α-carbon of a carbonyl compound is a critical initial step in many conventional thiazole syntheses. researchgate.net Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose. tandfonline.comresearchgate.net Following halogenation, a cyclization reaction with a sulfur-containing nucleophile, such as thiourea, leads to the formation of the thiazole ring. researchgate.netmdpi.com This cyclization is the key ring-forming step, creating the heterocyclic core of the target molecule. mdpi.com

Modern and Efficient Synthesis Strategies

One-Pot Reaction Procedures for Enhanced Yield and Simplicity

One-pot syntheses have emerged as a powerful tool for preparing thiazole derivatives. tandfonline.commedcraveonline.com These procedures combine multiple reaction steps into a single process without the need for isolating intermediates. For example, a one-pot method for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, NBS, and thiourea (or its derivatives) has been reported. tandfonline.comresearchgate.net This approach significantly increases the yield (from under 11% in conventional methods to 72% for the unsubstituted amino derivative) and simplifies the manipulation procedures. tandfonline.com

The one-pot reaction typically involves the initial α-bromination of the β-keto ester, followed by the in-situ cyclization with thiourea. tandfonline.com The reaction conditions are generally mild, and the procedure is more environmentally friendly due to the reduction of work-up steps and solvent usage. researchgate.net

Comparison of Conventional vs. One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate tandfonline.com
MethodStarting MaterialsKey StepsOverall YieldAdvantages/Disadvantages
Conventional Two-StepEthyl acetoacetate, N-bromosuccinimide, Thiourea1. Bromination of ethyl acetoacetate to form ethyl 2-bromo-3-oxobutanoate. 2. Reaction of the bromo-intermediate with thiourea.< 11%Disadvantages: Tedious work-up, low yield.
One-Pot ProcedureEthyl acetoacetate, N-bromosuccinimide, Thioureaα-bromination and cyclization performed in a single pot.72%Advantages: Increased yield, simplified procedure, milder conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained prominence as a method for accelerating chemical reactions. brieflands.comnih.gov This technique has been successfully applied to the synthesis of thiazole derivatives, offering advantages such as reduced reaction times, increased yields, and often cleaner reactions. brieflands.comorganic-chemistry.orgresearchgate.net

For instance, the synthesis of ethyl 2,4-disubstituted thiazole-5-acetates has been achieved by condensing thiourea or substituted phenylthioureas with ethyl 3-bromo-3-aroylpropionate under microwave irradiation. researchgate.net Similarly, domino alkylation-cyclization reactions of propargyl bromides with thioureas have been performed under microwave irradiation, leading to the desired 2-aminothiazoles in high yields within minutes. organic-chemistry.org The use of microwave energy can also facilitate the synthesis of thiazolidine-2,4-dione derivatives, which are structurally related to the thiazole core. farmaciajournal.com

Examples of Microwave-Assisted Thiazole Synthesis
Target Compound/DerivativeReactantsKey Features of Microwave SynthesisReference
Ethyl 2,4-disubstituted thiazole-5-acetatesThiourea/phenylthiourea, Ethyl 3-bromo-3-aroylpropionateUse of ethanol (B145695) as a microwave energy transfer agent. researchgate.net
2-AminothiazolesPropargyl bromides, ThioureasDomino alkylation-cyclization reaction; high yields in minutes. organic-chemistry.org
Thiazolidine-2,4-dionesThiourea, 2-chloroacetic acidRapid synthesis (15 minutes) under reflux at 150 W. farmaciajournal.com

Catalysis in Thiazole Ring Formation (e.g., 12-ammonium phosphomolybdate, solid acid catalysts)

The synthesis of the thiazole ring, a core component of this compound and its analogues, is often facilitated by catalysts that enhance reaction rates and yields. Modern synthetic strategies increasingly favor heterogeneous solid acid catalysts due to their environmental and practical advantages over traditional homogeneous catalysts.

Ammonium-12-Molybdophosphate (AMP): A notable catalyst for thiazole synthesis is ammonium-12-molybdophosphate (AMP). researchgate.net Research has demonstrated its effectiveness in the condensation reaction of phenacyl bromides with thioamides or thiourea to produce thiazole and aminothiazole derivatives. researchgate.net This method is highly efficient, with reactions often completing within 20 minutes at room temperature and resulting in excellent product yields. researchgate.net The use of AMP represents a significant improvement over older methods that required higher temperatures and organic solvents. researchgate.net

Solid Acid Catalysts: Solid acid catalysts are a cornerstone of green chemistry, offering advantages such as easier product separation, catalyst recovery and recyclability, and reduced environmental impact compared to homogeneous catalysts. researchgate.net Several types of solid acid catalysts have been successfully employed in the synthesis of thiazole derivatives.

Heteropoly Acids (HPAs): HPAs are known for their strong Brønsted acidity, thermal stability, and water tolerance. researchgate.net However, their low surface area can be a limitation. To overcome this, they are often immobilized on supports like SBA-15 silica (B1680970) to create highly efficient and reusable heterogeneous catalysts for thiazole synthesis in aqueous media. researchgate.net

Silica-Based Catalysts: Catalysts like silica triflate (STF) and silica sulfuric acid have been used in mechanochemical (ball-milling) syntheses of thiazoles. clockss.org This solvent-free approach is environmentally friendly, rapid (reactions completing in as little as 20 minutes), and produces high yields (90-98%). clockss.org The STF catalyst has also demonstrated good reusability for up to six runs. clockss.org

Nano-γ-Alumina/BF₃-n: This solid acid catalyst has been effectively used for the synthesis of 1,3-benzo[d]thiazole derivatives under solvent-free conditions at 110 °C, showcasing the versatility of solid acids in preparing different thiazole-based scaffolds. journaljpri.com

Envirocat EPZ-10®: This clay-based solid acid catalyst has been utilized for synthesizing various heterocyclic compounds, including pyrazole-based hydrazineyl-thiazole derivatives, highlighting the broad applicability of such catalysts. ijsrst.com

The table below summarizes the performance of various catalysts in thiazole synthesis.

CatalystReactantsMethodConditionsYield (%)Source
Ammonium-12-MolybdophosphatePhenacyl bromides, Thioamide/ThioureaStirringRoom Temp, 20 minExcellent researchgate.net
Silica Triflate (STF)3-(2-bromoacetyl)-2H-chromen-2-one, Thiosemicarbazide (B42300), Aromatic aldehydeBall-millingSolvent-free, 20 min90-98 clockss.org
Nano-γ-Al₂O₃/BF₃-nSubstituted 2-aminothiophenol, Aromatic aldehydesHeatingSolvent-free, 110 °CGood journaljpri.com
SBA-15@AEPH₂-HPAArylglyoxals, Cyclic-1,3-dicarbonyls, ThiobenzamidesStirringAqueous mediaGood researchgate.net

Derivatization from the Core Thiazole-4-Acetate Structure

The core structure of this compound and its analogues, particularly those containing a 2-amino group, serves as a versatile scaffold for the synthesis of a wide array of derivatives. These modifications are typically aimed at exploring structure-activity relationships for various biological applications. Derivatization often targets the amino group, the ester functionality, or the active methylene (B1212753) group of the acetate (B1210297) side chain.

Acylation: The amino group at the C2 position of the thiazole ring is readily acylated. For instance, ethyl 2-(2-aminothiazol-4-yl)acetate can be treated with acetic anhydride (B1165640) to yield ethyl 2-(2-acetamidothiazol-4-yl)acetate. researchgate.net The formation of this amide is confirmed by spectroscopic data, such as the appearance of an –NH signal in the ¹H NMR spectrum. researchgate.net

Schiff Base Formation: The 2-amino group can also react with various aldehydes and ketones to form Schiff bases (imines). The reaction of ethyl 2-aminothiazole-4-carboxylate with different aromatic aldehydes or ketones in the presence of glacial acetic acid leads to the formation of ethyl 2-{[(aryl)methylidene]amino}-1,3-thiazole-4-carboxylate derivatives. nih.gov

Amide Formation from the Ester Group: The ester group of the thiazole-4-acetate core can be converted into an amide. This is a common strategy in the development of potential therapeutic agents. For example, a series of 2-amino-thiazole-4-carboxamides were synthesized as analogues of pretubulysin, an antitumor agent. jst.go.jp This typically involves hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine.

Reactions at the Acetate Side Chain: The acetate portion of the molecule can be a site for various chemical transformations. The ester can be converted to a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). researchgate.net The resulting 2-benzothiazolyl acetohydrazide can then serve as a key intermediate for synthesizing other heterocyclic systems like pyrazoles, pyridazinones, and triazoles. researchgate.net

The table below provides examples of derivatization from the core thiazole-4-acetate structure.

Starting MaterialReagent(s)Type of ReactionProductSource
Ethyl 2-(2-aminothiazol-4-yl)acetateAcetic anhydrideAcylationEthyl 2-(2-acetamidothiazol-4-yl)acetate researchgate.net
Ethyl 2-aminothiazole-4-carboxylateAldehydes/Ketones, Glacial acetic acidSchiff Base FormationEthyl 2-{[(aryl)methylidene]amino}-1,3-thiazole-4-carboxylate derivatives nih.gov
Ethyl 2-(thiazol-4-yl)acetate analogueTFA, Fmoc-N-Me-(L)-Val, EDC, HOBt, Piperidine, DMFAmide Coupling2-Amino-thiazole-4-carboxamide derivatives jst.go.jp
Ethyl-2-benzothiazolyl acetateHydrazine hydrateHydrazinolysis2-Benzothiazolyl acetohydrazide researchgate.net
2-Benzothiazolyl acetohydrazideMalononitrile, PiperidineKnoevenagel Condensation/CyclizationPyridazinone derivatives researchgate.net

Chemical Transformations and Derivatization Strategies of Ethyl 2 4 Thiazolyl Acetate

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle with distinct regions of reactivity. The nitrogen atom at position 3 is basic and can be protonated or alkylated, while the carbon atoms of the ring can undergo substitution reactions. pharmaguideline.com

Protonation and N-Alkylation : The lone pair of electrons on the nitrogen atom allows for easy protonation in the presence of acids. pharmaguideline.com Alkylation at the nitrogen using alkyl halides results in the formation of thiazolium salts. These salts are important as they can act as catalysts in reactions like the Stetter and Benzoin condensations. wikipedia.org

Electrophilic Substitution : The thiazole ring is generally electron-deficient, but electrophilic substitution is possible. The position of substitution is influenced by existing substituents. For the thiazole ring in Ethyl 2-(4-thiazolyl)acetate, the C5 position is the most likely site for electrophilic attack, such as halogenation or sulfonation, due to the electronic nature of the ring. pharmaguideline.com

Deprotonation at C2 : The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium compounds. pharmaguideline.comwikipedia.org This generates a nucleophilic C2-lithiated species that can react with various electrophiles, including aldehydes, ketones, and alkyl halides, allowing for the introduction of substituents at this position. pharmaguideline.com

Modifications at the Ester Moiety and Side Chains

The ethyl acetate (B1210297) group and the adjacent methylene (B1212753) bridge are key sites for modification, providing a route to a variety of derivatives.

Reactions of the Ester Moiety : The ethyl ester group can undergo common ester transformations. A particularly useful reaction is hydrazinolysis, where the ester is treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding 2-(4-thiazolyl)acetohydrazide. farmaciajournal.comekb.eg This hydrazide is a crucial intermediate for the synthesis of many other heterocyclic compounds. farmaciajournal.com

Reactions of the Active Methylene Group : The methylene group (-CH2-) situated between the thiazole ring and the carbonyl group of the ester is known as an active methylene group. shivajicollege.ac.inslideshare.net The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent groups. This allows for deprotonation with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides or condensation reactions with aldehydes and ketones. shivajicollege.ac.inrsc.org

Introduction of Diverse Substituents for Scaffold Diversification

A primary strategy for creating a library of related compounds for research, particularly in drug discovery, is the introduction of various substituents onto the core scaffold. This can be achieved either by modifying the parent compound or by using substituted starting materials in its synthesis.

The Hantzsch thiazole synthesis is a classic and versatile method for creating the thiazole ring itself. By choosing different α-haloketones and thioamides as starting materials, a wide array of substituents can be introduced at various positions on the thiazole ring from the outset. For example, using a substituted thioamide in the reaction with ethyl 4-chloroacetoacetate would result in a 2-substituted-thiazole derivative. Similarly, variations in the α-halo-β-ketoester component can introduce substituents at the 5-position. This approach allows for the systematic modification of the molecule's properties. farmaciajournal.comnih.gov

For instance, the reaction of a substituted thiobenzamide (B147508) with ethyl 2-chloro-3-oxobutanoate leads to the formation of an ethyl 2-(aryl)-4-methylthiazole-5-carboxylate, demonstrating how aryl groups can be incorporated. google.com This strategic introduction of functional groups is fundamental to diversifying the chemical space around the this compound scaffold.

Formation of Novel Polyheterocyclic Systems Incorporating the Thiazole Unit

A significant application of this compound derivatives is their use as precursors for constructing more complex, fused, or linked polyheterocyclic systems. The 2-(4-thiazolyl)acetohydrazide, readily prepared from the ethyl ester, is a key player in these transformations. farmaciajournal.comacs.org

Synthesis of Oxadiazoles : The carbohydrazide (B1668358) derivative can be treated with reagents like acetic anhydride (B1165640) or carbon disulfide to facilitate cyclization into 1,3,4-oxadiazole (B1194373) rings. mdpi.com

Synthesis of Triazoles : Reaction of the hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo base-catalyzed intramolecular cyclization to yield a 1,2,4-triazole-3-thione derivative. farmaciajournal.commdpi.com

Synthesis of Pyrazoles : Condensation of the 2-(4-thiazolyl)acetohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone, in a suitable solvent like refluxing ethanol (B145695), leads to the formation of N-acyl pyrazole (B372694) derivatives. farmaciajournal.com

Synthesis of Thiazolidinones : The aminothiazole derivative can be reacted with chloroacetyl chloride and then ammonium (B1175870) thiocyanate (B1210189) to form an intermediate that can be condensed with various aromatic aldehydes to yield 5-arylidene-thiazolidin-4-one derivatives, linking a second heterocyclic ring to the original thiazole. acs.org

These cyclization and condensation reactions highlight the utility of this compound as a scaffold for building intricate molecular architectures containing multiple heterocyclic units.

Advanced Spectroscopic and Chromatographic Characterization in Research of Ethyl 2 4 Thiazolyl Acetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Ethyl 2-(4-thiazolyl)acetate derivatives. ¹H NMR provides detailed information about the proton environment in the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns, which reveals connectivity. ¹³C NMR complements this by providing data on the carbon skeleton of the molecule.

In the analysis of thiazole (B1198619) derivatives, NMR is crucial for confirming structural assignments. For instance, in the characterization of ethyl 2-(2-acetamidothiazol-4-yl)acetate, the presence of a signal at 12.16 ppm in the ¹H NMR spectrum is indicative of the –NH proton, while a signal at 170.5 ppm in the ¹³C NMR spectrum confirms the presence of the ester carbonyl carbon. researchgate.net Similarly, spectral data for ethyl 2-(2-(thiazolyl-4-yl)-1H-benzimidazol-1-yl)acetate are compared with theoretical data from Density Functional Theory (DFT) calculations to validate the experimental results. researchgate.net

The following table presents representative NMR data for a closely related compound, Ethyl 2-amino-4-thiazoleacetate, which illustrates the typical chemical shifts observed for the core structure.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 2-amino-4-thiazoleacetate

Nucleus Chemical Shift (ppm) Multiplicity / Assignment
¹H NMR
6.30 s, H-5 of thiazole ring chemicalbook.com
4.17 q, -OCH₂ CH₃ chemicalbook.com
3.54 s, -CH₂ COOEt chemicalbook.com
1.26 t, -OCH₂CH₃ chemicalbook.com
¹³C NMR
171.2 C=O (ester) chemicalbook.com
169.3 C-2 (thiazole ring) chemicalbook.com
148.9 C-4 (thiazole ring) chemicalbook.com
104.2 C-5 (thiazole ring) chemicalbook.com
61.2 -OCH₂ CH₃ chemicalbook.com
36.4 -CH₂ COOEt chemicalbook.com

Data obtained in CDCl₃. Chemical shifts are examples and can vary based on solvent and specific derivative structure.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for thiazole derivatives, allowing for the detection of the molecular ion with minimal fragmentation.

For this compound, with a molecular weight of 171.22 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to this mass. amadischem.com The fragmentation pattern of esters typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Common fragments for this compound would include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion, or the loss of the entire ethyl acetate (B1210297) side chain.

In the GC-MS analysis of the related Ethyl 2-amino-4-thiazoleacetate (MW 186.23 g/mol ), the molecular ion peak is observed at m/z 186. nih.gov The fragmentation pattern shows a prominent peak at m/z 113, corresponding to a key fragment of the molecule. nih.gov This analysis confirms the molecular mass and provides a characteristic fingerprint for the compound's identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. The most prominent absorption bands include:

C=O Stretch: A strong absorption band typically found in the range of 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: The C-O single bond of the ester group usually shows a strong absorption in the 1100-1300 cm⁻¹ region.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring appear in the fingerprint region, typically between 1400-1600 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching from the thiazole ring is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene (B1212753) groups appears just below 3000 cm⁻¹. researchgate.net

In studies of related derivatives, such as ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, the C=N stretching vibration was identified at 1584 cm⁻¹. researchgate.net This precise identification of functional groups makes IR spectroscopy an essential tool for verifying the successful synthesis of target molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound and its derivatives. dntb.gov.ua The method's high resolution and sensitivity allow for the separation of the main compound from starting materials, by-products, and other impurities. sielc.com

A typical HPLC analysis involves a stationary phase (e.g., a C18 column) and a mobile phase. For thiazole derivatives, reversed-phase (RP) HPLC is common. sielc.com A method for analyzing Ethyl 2-aminothiazol-4-acetate uses a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area. For example, derivatives like Ethyl (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetate have been shown to have a purity of at least 98.0% as determined by HPLC. avantorsciences.com

The following table outlines typical parameters for an HPLC method used for a related thiazole derivative.

Table 2: Example HPLC Parameters for Analysis of a Thiazole Derivative

Parameter Condition
Column Newcrom R1 (C18, 5 µm)
Mobile Phase Acetonitrile/water with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Application | Purity assessment and separation of impurities sielc.com |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry for qualitative analysis. sigmaaldrich.com Its primary applications in the context of this compound research are monitoring the progress of a reaction and performing a preliminary check of product purity. ualberta.calibretexts.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. rsc.org These are typically spotted alongside the starting material and, if available, an authentic sample of the product. ualberta.ca The plate is developed in a suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate for thiazole derivatives. rsc.orgresearchgate.net The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, has appeared. ualberta.ca

For purity assessment, a single spot after development suggests the sample is likely pure, whereas multiple spots indicate the presence of impurities. ualberta.calibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system and helps in its identification. ualberta.ca

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org When a derivative of this compound can be crystallized, this technique provides unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry. nih.gov

The crystal structure of ethyl-(2-amino-4-phenyl-5-thiazolyl) acetate, for example, revealed that the molecule is non-planar, with the phenyl ring twisted at an angle of 45° with respect to the thiazole ring. iucr.org In another study on (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate, X-ray analysis was used to establish the Z-stereochemistry of the exocyclic double bond. nih.gov This level of detail is crucial for understanding structure-activity relationships. The analysis is performed on a single crystal using a diffractometer, and the structure is solved and refined using specialized software. iucr.org

The table below provides an example of crystallographic data obtained for a pyrazole (B372694) derivative, illustrating the type of information generated. iucr.org

Table 3: Example of Single-Crystal X-ray Diffraction Data

Parameter Value
Compound Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate iucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/c iucr.org
Unit Cell Dimensions a = 9.2139 Å, b = 8.8122 Å, c = 18.3486 Å, β = 104.521° iucr.org
Volume (V) 1442.22 ų iucr.org
Z (Molecules per unit cell) 4 iucr.org

| Radiation | Mo Kα iucr.org |

Structure Activity Relationship Sar Investigations of Ethyl 2 4 Thiazolyl Acetate Derivatives

Correlating Substituent Effects on the Thiazole (B1198619) Ring with Biological Potency

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. kuey.net Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

The substitution pattern on the thiazole core dictates the molecule's electronic and steric properties, which in turn affects its interaction with biological targets. For instance, in a series of 2,4-disubstituted thiazoles designed as antimicrobial agents, the presence of specific groups on a phenyl ring attached to the thiazole moiety was found to be critical for activity. nih.govresearchgate.net Analysis revealed that electron-withdrawing groups like a nitro group (NO₂) and electron-donating groups like a methoxy (B1213986) group (OCH₃) at the para position of the benzene (B151609) ring were beneficial for antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net

The table below summarizes the effect of various substituents on the biological activity of thiazole derivatives based on findings from several studies.

Thiazole Ring Position Substituent Attached Moiety Observed Effect on Biological Activity Reference(s)
C2Arylamino with p-halogenPhenylGood anti-inflammatory and analgesic activity brieflands.com
C4p-BromophenylPhenylIncreased antifungal and antituberculosis activity nih.gov
C4 (of phenyl ring)Nitro (NO₂)Phenyl at C2/C4Improved antimicrobial activity nih.govresearchgate.net
C4 (of phenyl ring)Methoxy (OCH₃)Phenyl at C2/C4Improved antimicrobial activity nih.govresearchgate.net
C5Ethyl carboxylateThiazoleSlightly decreased overall antimicrobial activity nih.govmdpi.com

Influence of Amino Group Modifications on Bioactivity

The 2-amino group on the thiazole ring is a common and crucial feature for the biological activity of many derivatives. nih.gov This group serves as a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds, including amides, ureas, and Schiff bases, to probe interactions with biological targets. brieflands.comnih.gov

SAR studies have consistently shown that the 2-substituted amino thiazolyl moiety is a key requirement for anti-inflammatory activity. brieflands.com For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates demonstrated that compounds with halogen substitutions (chloro, bromo, iodo) at the para position of the 2-aryl amino group exhibited potent anti-inflammatory and analgesic activities. brieflands.com

In the context of anticancer activity, modifications of the 2-amino group have yielded significant insights. The conversion of the amino group into 2-alkylamido or 2-arylamido derivatives has been explored. In one study, 2-(arylamido)thiazole analogues showed a remarkable increase in antiproliferative activity (IC₅₀ values of 0.2-1 µM) compared to their 2-(alkylamido) counterparts (IC₅₀ values of 4-8 µM). nih.gov Further investigation into thiourea (B124793) derivatives connected to the 2-amino position revealed that a 2-cyclohexylthioureido series was more active than a 2-n-butylthioureido series, suggesting that increased lipophilicity and specific steric bulk can enhance antitumor activity. nih.gov The synthesis of indole-carboxamides via peptide coupling with the 2-amino group of an ethyl-2-(2-aminothiazol-4-yl)acetate scaffold is another strategy that has been employed to generate potent anticancer agents. acs.org

Modification at 2-Amino Group Resulting Moiety Observed Effect on Bioactivity Target Activity Reference(s)
Arylation with p-halogen substituent2-(p-halo-Arylamino)Good anti-inflammatory activityAnti-inflammatory brieflands.com
Acylation with aromatic acid2-ArylamidoRemarkable increase in activity (IC₅₀ 0.2-1 µM)Antiproliferative nih.gov
Acylation with aliphatic acid2-AlkylamidoModerate activity (IC₅₀ 4-8 µM)Antiproliferative nih.gov
Reaction with cyclohexyl isothiocyanate2-CyclohexylthioureidoMore active than n-butyl analogueAntitumor nih.gov
Peptide coupling with indole-2-carboxylic acid2-(1H-indole-2-carboxamido)Potent anticancer activityAnticancer acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.nettandfonline.com These models are invaluable for predicting the potency of novel compounds and for providing insights into the molecular properties that govern bioactivity.

In another QSAR study on a series of benzyl (B1604629) urea (B33335) derivatives, which included thiazolyl urea compounds, models were generated using both 2D and 3D approaches. tandfonline.comtandfonline.com The statistical quality of these models is typically assessed using parameters such as the squared correlation coefficient (r²), the cross-validated r² (q²), and the predictive r² for an external test set (pred_r²). tandfonline.com A robust QSAR model will have high values for these parameters, indicating a strong correlation and good predictive power. Such models can then be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process. tandfonline.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. brieflands.com It provides a detailed view of the ligand-target interactions at a molecular level, helping to rationalize the observed SAR data and guide the design of more potent inhibitors.

Docking studies on various ethyl 2-(4-thiazolyl)acetate derivatives have elucidated their binding modes in several important biological targets:

Cyclooxygenase (COX): For anti-inflammatory thiazole derivatives, docking studies were performed on COX-1 and COX-2 enzymes. brieflands.com A good correlation was observed between the in-vivo anti-inflammatory activity of the compounds and their binding modes within the COX-2 active site, suggesting this as a likely mechanism of action. brieflands.com

Glucosamine-6-phosphate Synthase: In the context of antimicrobial agents, docking studies of 2,4-disubstituted thiazoles into the active site of bacterial glucosamine-6-phosphate synthase (PDB ID: 1jxa) supported the in vitro activity results. researchgate.netresearchgate.net Compounds containing nitro (NO₂) and methoxy (OCH₃) groups, which showed high activity, also demonstrated a greater binding affinity towards the enzyme in the simulations. researchgate.netresearchgate.net

VEGFR-2: Novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) were investigated as potential anticancer agents. Molecular docking studies showed that the most active compounds (5d and 5g) formed strong interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govresearchgate.net These interactions are crucial for their antiproliferative effects. nih.govresearchgate.net

DNA Gyrase: A series of thiazole derivatives incorporating a pyridine (B92270) moiety were docked against the DNA gyrase enzyme, a validated target for antibacterial drugs. nih.gov The binding model suggested that these compounds act as DNA gyrase inhibitors, and the docking scores helped to identify key structural features for further optimization. nih.gov

EGFR and BRAFV600E: In the search for new antiproliferative agents, thiazolyl pyrimidine (B1678525) derivatives were docked against the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase. The compounds demonstrated good binding affinities, which correlated well with their measured IC₅₀ values, confirming their potential as dual inhibitors. bohrium.com

These docking studies provide a structural basis for the observed biological activities and are instrumental in the iterative process of lead optimization.

Applications in Medicinal Chemistry and Drug Development

Role as Key Synthetic Intermediates for Bioactive Molecules

Ethyl 2-(4-Thiazolyl)acetate and its derivatives are fundamental starting materials in the synthesis of numerous biologically active compounds. The thiazole (B1198619) ring is a prevalent feature in many pharmaceuticals, valued for its ability to enhance biological activity. chemimpex.com Researchers utilize these intermediates to construct more complex molecules with desired pharmacological properties.

The versatility of the thiazole scaffold allows for the creation of a broad spectrum of therapeutic agents. dergipark.org.trfabad.org.tr For instance, derivatives of this compound are employed in the development of antimicrobial, anti-inflammatory, anticancer, and antifungal drugs. chemimpex.comdergipark.org.trfabad.org.trresearchgate.net The introduction of different functional groups at various positions on the thiazole ring allows for the fine-tuning of a compound's biological activity. researchgate.net This strategic modification is a cornerstone of modern drug development, enabling the synthesis of compounds with improved efficacy and safety profiles. dergipark.org.trfabad.org.tr

A notable application is in the synthesis of aminothiazole derivatives, which have shown promise in targeting infectious diseases and cancer. chemimpex.comchemimpex.com The amino group at the 2-position of the thiazole ring, in particular, has been shown to improve pharmacological properties, including increased bioavailability and target specificity. researchgate.net

Scaffold for Novel Drug Discovery

The thiazole nucleus, with this compound as a prime example, serves as a privileged scaffold in the quest for new drugs. dergipark.org.trfabad.org.tr A scaffold is a core molecular structure upon which various functional groups can be attached to create a library of compounds with diverse biological activities. The inherent properties of the thiazole ring make it an attractive starting point for designing novel therapeutic agents. dergipark.org.trfabad.org.tr

The structural diversity that can be achieved by modifying the this compound scaffold is vast. researchgate.net Medicinal chemists can systematically alter the molecule to explore structure-activity relationships (SARs), which are crucial for understanding how chemical structure relates to biological effect. dergipark.org.trfabad.org.tr This exploration can lead to the discovery of entirely new classes of drugs with unique mechanisms of action.

For example, the thiazole scaffold is a key component in the development of compounds targeting a range of diseases, including those with significant unmet medical needs. mdpi.com Its utility extends to the creation of agents with potential applications in treating parasitic diseases, viral infections, and various types of cancer. researchgate.netmdpi.com The adaptability of the thiazole scaffold makes it a valuable tool for future drug discovery endeavors. dergipark.org.trfabad.org.tr

Lead Compound Identification and Optimization

In the process of drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound and its derivatives have been instrumental in the identification of such lead compounds. smolecule.com

Once a lead is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to enhance its desirable properties while minimizing undesirable ones. subharti.org For thiazole-based compounds, this can involve altering substituents on the thiazole ring to improve factors like binding affinity to the target protein, solubility, and metabolic stability. nih.gov

Computational techniques, such as virtual screening and docking studies, are often employed to guide the optimization process. nih.gov These methods can predict how different modifications to the thiazole scaffold will affect its interaction with a biological target, helping to prioritize the synthesis of the most promising candidates. nih.gov For instance, the introduction of specific substituents can enhance a compound's oral bioavailability and reduce its clearance from the body, leading to a more effective drug. nih.gov

Exploration of Specific Therapeutic Targets

The derivatives of this compound have been investigated for their activity against a wide range of specific therapeutic targets. The ability to selectively interact with biological targets is a key determinant of a drug's efficacy and safety. chemimpex.com

One area of significant research is the development of enzyme inhibitors. chemimpex.comchemimpex.com For example, thiazole derivatives have been designed to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial survival, making them attractive targets for new antibiotics. nih.gov In the realm of cancer therapy, thiazole-containing compounds have been developed to target enzymes involved in tumor progression. smolecule.com

The exploration of new biochemical pathways and therapeutic targets is an ongoing effort in medicinal chemistry. chemimpex.com The unique structural features of this compound and its analogs make them valuable probes for investigating these pathways and identifying novel drug targets. chemimpex.comchemimpex.com

Strategies for Improved Bioavailability and Selectivity

A major challenge in drug development is ensuring that a compound has good bioavailability (the extent to which it is absorbed and becomes available at the site of action) and selectivity (the degree to which it acts on a given site relative to other sites). dergipark.org.trfabad.org.tr The modification of thiazole derivatives, including those derived from this compound, is a key strategy to address these challenges.

Increasing the polarity of a compound by introducing ionizable substituents can lead to more favorable pharmacokinetic properties, such as improved absorption after oral administration. mdpi.com For instance, the optimization of a series of thiazolyl hydrazone compounds by introducing polar groups led to better absorption profiles. mdpi.com

Improving selectivity is also critical to reduce off-target effects and potential toxicity. nih.gov This can be achieved by designing molecules that fit precisely into the binding site of the target protein. The inclusion of specific substituents can create additional interactions, such as hydrogen bonds, with the target, thereby enhancing selectivity. nih.gov For example, the addition of a 3-pyridyl moiety to the thiazole ring of certain compounds improved their activity by forming an extra hydrogen bond with the target enzyme. nih.gov

Broader Scientific Applications

Agrochemistry: Development of Agrochemicals (e.g., Fungicides, Herbicides, Pesticides)

The thiazole (B1198619) moiety is a key component in a variety of agrochemicals due to its biological activity. Derivatives of Ethyl 2-(4-Thiazolyl)acetate are instrumental in the development of novel fungicides and herbicides.

Herbicidal Activity: Research has shown that derivatives of thiazole acetates exhibit significant herbicidal properties. For instance, a series of novel N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives, synthesized using thiazole precursors, displayed excellent herbicidal activities against various weeds such as Echinochloa crusgalli, Setaria viridis, and Abutilon theophrasti. googleapis.com The herbicidal efficacy is influenced by the specific heterocyclic ring system, with some thiazole-containing compounds showing potent activity. googleapis.com

In another study, novel 2-cyanoacrylates containing a 1,2,3-thiadiazole (B1210528) moiety, which is structurally related to the thiazole ring system, demonstrated good herbicidal activities, particularly in post-emergence treatments. researchgate.net Compounds like (Z)-methoxyethyl- and (Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate showed 100% herbicidal activity against rape and amaranth (B1665344) pigweed at a dose of 1.5 kg/ha . researchgate.net Furthermore, isoxazole-thiazole derivatives have been synthesized and tested for their in vivo herbicidal efficacy against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), with many showing moderate to good herbicidal activities. researchgate.net

The mechanism of action for some thiazole-based herbicides involves the inhibition of photosystem II (PS II) electron transportation by targeting the D1 protein. researchgate.net The following table summarizes the herbicidal activity of selected thiazole derivatives.

Compound TypeTarget WeedsEfficacyReference
N-aryl-2-heteroaryloxy-N-isoproylacetamideEchinochloa crusgalli, Setaria viridis, Abutilon theophrastiGood herbicidal activity googleapis.com
2-Cyanoacrylates with 1,2,3-thiadiazole moietyRape, Amaranth Pigweed100% activity at 1.5 kg/ha for specific derivatives researchgate.net
Isoxazole-thiazole derivativesBrassica napus, Echinochloa crusgalliModerate to good herbicidal activities researchgate.net

Fungicidal Activity: Thiazole derivatives are also recognized for their fungicidal effects. Phenylalkanoic acid amide compounds, for which thiazolyl acetates are important intermediates, have demonstrated excellent fungicidal properties. chemimpex.com The development of these compounds provides a pathway to new and effective crop protection agents.

Biochemical Research: Studies on Enzyme Activity and Metabolic Pathways

In the realm of biochemical research, this compound and its parent compound, (2-Amino-4-thiazolyl)acetic acid, are valuable tools for investigating biological processes. scbt.com The thiazole ring is a key structural motif in many biologically active molecules, and its incorporation can lead to compounds that interact with enzymes and proteins. scbt.comfrontiersin.org

Researchers utilize these compounds in studies related to enzyme inhibition and the elucidation of metabolic pathways. scbt.comresearchgate.net For example, thiazole derivatives have been investigated as potential inhibitors of enzymes like aromatase, which is a target in breast cancer therapy. google.com The ability to modify the thiazole structure allows for the creation of a library of compounds that can be screened for activity against various enzymatic targets. google.com

While specific studies detailing the direct use of this compound in enzyme activity assays are not extensively documented in publicly available literature, the broader class of thiazole-containing compounds is a subject of ongoing research in medicinal chemistry and chemical biology. researchgate.netgoogle.com These investigations aim to understand how the structural features of thiazole derivatives contribute to their biological activity, paving the way for the design of new therapeutic agents. google.com

Material Science: Integration into Polymers and Coatings

The integration of thiazole derivatives into polymers and coatings is an emerging area of material science. These compounds can impart desirable properties such as antimicrobial activity, flame retardancy, and corrosion resistance to various materials. scbt.com

Antimicrobial Coatings: Thiazole derivatives have been incorporated into polyurethane coatings to enhance their antimicrobial properties. scbt.com The presence of the =N-C-S moiety within the thiazole ring is believed to contribute to its activity against bacteria and fungi. scbt.com Studies have shown that adding small percentages of synthesized thiazole derivatives to a polyurethane varnish improves its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. scbt.com

Flame Retardant and Corrosion Inhibiting Properties: Beyond antimicrobial effects, thiazole derivatives have been evaluated for their flame retardant capabilities in coatings. The limiting oxygen index (LOI) of coated films has been shown to improve with the addition of these compounds. scbt.com Furthermore, thiazole and its derivatives have been studied as corrosion inhibitors for aluminum alloys like AA2024. They are believed to adsorb onto the metal surface, forming a protective film that mitigates corrosion. Research has also explored the use of thiazole-based polyurea derivatives as corrosion inhibitors for steel.

The following table highlights the enhanced properties of materials integrated with thiazole derivatives.

ApplicationMaterialEnhanced PropertyMechanismReference
Antimicrobial CoatingPolyurethaneAntimicrobial ActivityPresence of =N-C-S moiety scbt.com
Flame Retardant CoatingPolyurethaneFlame RetardancyIncreased Limiting Oxygen Index (LOI) scbt.com
Corrosion InhibitionAA2024 Aluminum AlloyCorrosion ResistanceFormation of a protective surface film
Corrosion InhibitionSteelCorrosion ResistanceCathodic, anodic, and mixed inhibition

Diagnostic Applications: Investigation for Biomarker Detection

The potential use of thiazole derivatives in diagnostic applications, particularly for the detection of biomarkers, is an area of active investigation. frontiersin.org The ability of these compounds to selectively bind to certain biological targets makes them attractive candidates for the development of diagnostic assays. frontiersin.org

While specific diagnostic tests utilizing this compound are not yet established, the parent compound, (2-Amino-4-thiazolyl)acetic acid, is noted for its suitability in developing diagnostic tools for identifying certain diseases through biochemical assays. scbt.com The unique properties of the thiazole ring could be leveraged to design probes that recognize and signal the presence of specific molecules indicative of a disease state. For instance, thiazole-based compounds have been explored in the context of non-invasive diagnosis of Alzheimer's disease.

The development of isotopically labeled versions of thiazole derivatives could also serve as diagnostic agents in imaging studies. googleapis.com However, research in this area is still in its early stages, and more studies are needed to fully realize the potential of this compound and related compounds in the field of diagnostics.

Future Research Directions and Unexplored Avenues

Optimization of Synthesis for Scalability and Sustainability

Current synthetic routes for ethyl 2-(4-thiazolyl)acetate and its derivatives often involve multi-step processes that can be inefficient and generate significant waste. tandfonline.com Future research is intensely focused on developing more scalable and sustainable synthetic methodologies. This includes the exploration of one-pot reactions, the use of greener solvents and catalysts, and the implementation of flow chemistry to improve efficiency and reduce environmental impact. researchgate.netmdpi.com For instance, researchers are investigating the use of recyclable biocatalysts like cross-linked chitosan (B1678972) hydrogels under ultrasonic irradiation to facilitate the synthesis of thiazole (B1198619) derivatives in a more eco-friendly manner. mdpi.com Another approach involves the use of ionic liquids at ambient conditions, which can simplify the process and lead to excellent yields of thiazole derivatives. researchgate.net The optimization of reaction conditions, such as temperature and the choice of catalysts, is also a key area of investigation to maximize yields and minimize by-product formation.

Comprehensive Mechanistic Elucidation of Biological Actions

While the biological activities of various thiazole derivatives are well-documented, a comprehensive understanding of the precise molecular mechanisms of action for this compound itself remains an area of active investigation. Future research will likely employ a combination of in-silico, in-vitro, and in-vivo studies to identify and validate the specific cellular targets and signaling pathways modulated by this compound. For example, studies on analogous thiazole compounds suggest potential mechanisms such as enzyme inhibition, generation of reactive oxygen species (ROS), and interaction with DNA. Research on the fungicide thiabendazole, which shares the thiazole core, has shown inhibition of the terminal electron transport system in fungi. nih.gov Elucidating these mechanisms is crucial for understanding the full therapeutic potential and for the rational design of more effective and safer analogues.

Design of Highly Selective and Potent Analogues with Reduced Off-Target Effects

Building upon a deeper mechanistic understanding, the design of novel analogues of this compound with enhanced potency and selectivity is a major research thrust. The goal is to develop compounds that exhibit strong therapeutic effects while minimizing interactions with unintended biological targets, thereby reducing the potential for adverse effects. acs.orgmdpi.com This involves structure-activity relationship (SAR) studies to understand how modifications to the thiazole scaffold influence biological activity. nih.gov For instance, the introduction of different substituents on the thiazole ring can significantly impact the compound's pharmacological profile. nih.gov Researchers are also exploring the creation of hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties to achieve synergistic effects and target multiple pathways involved in disease progression. acs.orgacs.org Computational modeling and molecular docking studies are increasingly being used to predict the binding affinity of new analogues to their target proteins, guiding the design of more selective and potent compounds. acs.orgacs.org

Development of Novel Therapeutic Modalities based on the Thiazole Scaffold

The inherent versatility of the thiazole ring makes it an attractive scaffold for the development of a wide range of novel therapeutic modalities. fabad.org.trresearchgate.net Thiazole derivatives have already shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govkuey.net Future research will likely expand on these findings, exploring the potential of this compound derivatives in areas such as neuroprotection and as inhibitors of specific enzymes like human lactate (B86563) dehydrogenase A (hLDHA) in cancer therapy. acs.orgresearchgate.net The development of thiazole-based compounds as targeted therapies, such as kinase inhibitors for cancer treatment, is a particularly active area of research. acs.orgacs.org Furthermore, the creation of bis-thiazole compounds and other complex derivatives is being investigated to enhance biological activity and explore new therapeutic applications. acs.orgnih.gov

Expanding Applications in Emerging Fields of Chemical Biology and Materials Science

Beyond its therapeutic potential, the unique electronic and photophysical properties of the thiazole ring are opening up new avenues of research in chemical biology and materials science. kuey.net In chemical biology, thiazole-based fluorescent probes are being developed for sensing and imaging biological molecules and processes. mdpi.com The intrinsic fluorescence of thiazoles makes them suitable for such applications. mdpi.com

In materials science, thiazole-containing polymers are being investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.netnumberanalytics.comresearchgate.net The rigid and planar structure of fused thiazole systems can facilitate efficient intermolecular π–π stacking, which is beneficial for charge transport in electronic devices. researchgate.net Researchers are also exploring the use of thiazole derivatives in the development of low molecular weight gelators for applications such as template-directed synthesis and selective ion sensing. novapublishers.com The ability to tune the electronic properties of thiazole-based materials through synthetic modifications makes them highly promising for a variety of advanced applications. kuey.netnumberanalytics.com

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(4-Thiazolyl)acetate in academic settings?

this compound is synthesized via cyclocondensation of benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux conditions. The reaction typically completes within 1 hour, followed by extraction with ether and purification over anhydrous sodium sulfate . Alternative methods involve coupling thiol-containing intermediates with activated esters in polar aprotic solvents like DMF, using potassium carbonate as a base .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Structural validation relies on spectral data (¹H/¹³C NMR, IR) to confirm functional groups and regiochemistry. Microanalysis (elemental analysis) is essential, with deviations ≤0.4% from theoretical values indicating high purity. Mass spectrometry further corroborates molecular weight .

Q. What purity standards are required for reproducible research on this compound?

Commercial batches must meet ≥98% purity (HPLC/GC-MS), with rigorous drying over anhydrous sodium sulfate to eliminate residual solvents. Impurities exceeding 2% can skew biological or catalytic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in thiazole-functionalized derivatives?

Key parameters include:

  • Solvent selection : Ethanol favors cyclocondensation, while DMF improves solubility for nucleophilic substitutions.
  • Catalyst use : Acidic conditions (e.g., acetic acid) accelerate Schiff base formation in thiazole-amine conjugates.
  • Temperature control : Prolonged reflux (5–7 hours) ensures completion for sterically hindered substrates .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (HOMO/LUMO) and steric parameters (logP) with observed bioactivity .

Q. How can regioselective functionalization of the thiazole ring be achieved?

  • Protecting groups : Temporarily block reactive sites (e.g., acetate ester) to direct electrophilic substitution to the 2- or 5-position of the thiazole.
  • Catalytic systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables aryl/heteroaryl additions at specific positions.
  • In-situ monitoring : TLC or HPLC tracks reaction progression to avoid over-functionalization .

Q. What methodologies address contradictory data in biological assays for thiazole derivatives?

  • Dose-response validation : Replicate IC₅₀/EC₅₀ measurements across multiple cell lines or enzyme batches.
  • Structural analogs : Synthesize and test derivatives with incremental modifications to isolate active pharmacophores.
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to confirm target engagement .

Methodological Notes

  • Spectral Data Interpretation : Assign thiazole ring protons (δ 7.2–8.5 ppm in ¹H NMR) and carbonyl signals (δ 165–175 ppm in ¹³C NMR) to confirm ester-thiazole connectivity .
  • Scalability : Milligram-to-gram scaling requires solvent distillation under reduced pressure to minimize thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.